molecular formula C21H16O3 B5595753 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one CAS No. 6146-89-0

3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one

Cat. No.: B5595753
CAS No.: 6146-89-0
M. Wt: 316.3 g/mol
InChI Key: TYZWHFDNXOSEBL-UHFFFAOYSA-N
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Scientific Research Applications

3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one has several scientific research applications:

Preparation Methods

The synthesis of 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one typically involves the reaction of 3-methylphenylmethanol with benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of phosphodiesterase II, an enzyme involved in various cellular processes. By inhibiting this enzyme, the compound can modulate signaling pathways and exert its biological effects .

Properties

IUPAC Name

3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-14-5-4-6-15(11-14)13-23-16-9-10-18-17-7-2-3-8-19(17)21(22)24-20(18)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZWHFDNXOSEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350484
Record name 3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6146-89-0
Record name 3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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